Benzoic acid, 4-[(trifluoroethenyl)oxy]-, methyl ester
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Overview
Description
Benzoic acid, 4-[(trifluoroethenyl)oxy]-, methyl ester is an organic compound with a complex structure that includes a benzoic acid core, a trifluoroethenyl group, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[(trifluoroethenyl)oxy]-, methyl ester typically involves the esterification of benzoic acid derivatives with trifluoroethenyl alcohols. One common method is the Fischer esterification, where benzoic acid reacts with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester . The trifluoroethenyl group can be introduced through a subsequent reaction involving trifluoroethenyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[(trifluoroethenyl)oxy]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid esters.
Scientific Research Applications
Benzoic acid, 4-[(trifluoroethenyl)oxy]-, methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzoic acid, 4-[(trifluoroethenyl)oxy]-, methyl ester involves its interaction with molecular targets through its functional groups. The trifluoroethenyl group can participate in electrophilic and nucleophilic reactions, while the ester group can undergo hydrolysis to release benzoic acid derivatives. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-methyl-, methyl ester: Similar structure but lacks the trifluoroethenyl group.
Benzoic acid, 4-methoxy-, methyl ester: Contains a methoxy group instead of the trifluoroethenyl group.
Uniqueness
Benzoic acid, 4-[(trifluoroethenyl)oxy]-, methyl ester is unique due to the presence of the trifluoroethenyl group, which imparts distinct chemical properties such as increased reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 4-(1,2,2-trifluoroethenoxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O3/c1-15-10(14)6-2-4-7(5-3-6)16-9(13)8(11)12/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPUBLWGDDRNBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC(=C(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566787 |
Source
|
Record name | Methyl 4-[(trifluoroethenyl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134151-59-0 |
Source
|
Record name | Methyl 4-[(trifluoroethenyl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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